Abemaciclib

Catalog No.
S002224
CAS No.
1231929-97-7
M.F
C27H32F2N8
M. Wt
506.6
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abemaciclib

CAS Number

1231929-97-7

Product Name

Abemaciclib

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine

Molecular Formula

C27H32F2N8

Molecular Weight

506.6

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Synonyms

N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Description

The exact mass of the compound Abemaciclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Preclinical Development and Evidence

Studies have shown Abemaciclib's effectiveness in inhibiting CDK4/6 and inducing cell cycle arrest in various cancer models.

  • In vitro and in vivo studies using human breast cancer models demonstrated Abemaciclib's ability to decrease proliferation by lowering levels of phosphorylated retinoblastoma protein (pRb), a key cell cycle regulator [].
  • Rodent xenograft studies with human colorectal and melanoma tumors showed Abemaciclib's ability to suppress tumor growth [].

These preclinical findings provided a strong rationale for further clinical investigation of Abemaciclib.

Source

[] The role of abemaciclib in treatment of advanced breast cancer - PMC - NCBI ()

Clinical Trials and Approved Uses

Following promising preclinical results, Abemaciclib underwent clinical trials to evaluate its safety and efficacy in humans.

  • Phase I human studies demonstrated Abemaciclib's antitumor activity as a single agent for the first time [].
  • Phase III trials like MONARCH 2 and 3 established Abemaciclib's effectiveness in combination with endocrine therapy for hormone receptor-positive/HER2-negative advanced breast cancer [].

Based on clinical trial data, Abemaciclib has been approved for treating metastatic breast cancer in various regions, including the United States, Europe, and Japan [].

XLogP3

3.8

Wikipedia

Abemaciclib

Biological Half Life

The mean plasma elimination half-life for abemaciclib in patients was 18.3 hours (72% CV).

Use Classification

Human drugs -> Verzenios -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Patrick J. Roberts, John E. Bisi, Jay C. Strum, et al. Two trials of other CDK4/6 inhibitors (NVP-LEE011 and LY2835219) have begun enrolling cancer patients for phase I clinical testing. JNCI J Natl Cancer Inst (2012) 104 (6): 476-487.
[2]. CDK4/6 dual inhibitor LY2835219
[3]. A Phase 1 Study of LY2835219 In Participants With Advanced Cancer
[4]. Study of LY2835219 for Mantle Cell Lymphoma

Explore Compound Types